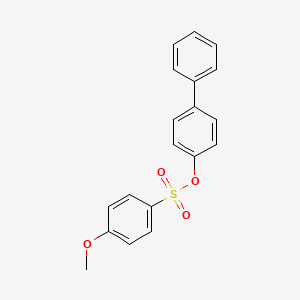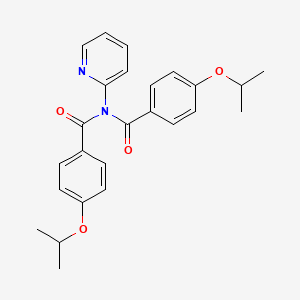![molecular formula C22H23N3O4 B4676890 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4676890.png)
2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole
Overview
Description
2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole, also known as DPI, is a potent and selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cell signaling and is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. DPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases.
Mechanism of Action
2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole exerts its inhibitory effect on PKC by binding to the catalytic domain of the enzyme, thereby preventing its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and differentiation.
Biochemical and Physiological Effects
2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to induce cell cycle arrest and apoptosis in cancer cells, which is associated with the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins. 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has also been demonstrated to reduce oxidative stress and inflammation in animal models of neurological disorders, which is thought to contribute to its neuroprotective effects. In addition, 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has been shown to reduce infarct size and improve cardiac function in animal models of ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole is its high selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. This makes it a valuable tool compound for studying the role of PKC in various cellular processes. However, one of the limitations of 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole is its relatively low potency compared to other PKC inhibitors, which may require higher concentrations for effective inhibition.
Future Directions
There are several potential future directions for the research and development of 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole. One area of interest is the investigation of its potential therapeutic applications in cancer, neurological disorders, and cardiovascular diseases. Another area of interest is the development of more potent and selective PKC inhibitors based on the structure of 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole. Finally, the use of 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole as a tool compound for studying the role of PKC in various cellular processes may lead to the identification of new therapeutic targets for the treatment of human diseases.
Scientific Research Applications
2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has been widely used as a tool compound in scientific research to investigate the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has also been demonstrated to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 2-{[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole has been investigated for its potential cardioprotective effects in ischemia-reperfusion injury.
properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-17-11-16(12-18(14-17)29-2)21(26)24-7-9-25(10-8-24)22(27)20-13-15-5-3-4-6-19(15)23-20/h3-6,11-14,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJRTHGKVDAFRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dimethoxyphenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(diethylamino)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4676825.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)-4-piperidinecarboxylate](/img/structure/B4676832.png)
![ethyl 2-{[N-(4-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4676840.png)

![methyl 4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-ethyl-1H-pyrazole-3-carboxylate](/img/structure/B4676865.png)
![N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4676867.png)
![N-{3-[(4-chlorophenyl)sulfonyl]-5-methoxyphenyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4676872.png)
![4-[(2,6-difluorobenzoyl)amino]-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4676873.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4676879.png)

![(2-morpholin-4-ylethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine dihydrochloride](/img/structure/B4676896.png)
![N-allyl-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4676903.png)
![1-acetyl-N-[4-(dimethylamino)phenyl]-4-piperidinecarboxamide](/img/structure/B4676906.png)